molecular formula C10H15NO3 B2674305 2-Amino-2-(3,4-dimethoxyphenyl)ethanol CAS No. 114606-60-9

2-Amino-2-(3,4-dimethoxyphenyl)ethanol

Cat. No.: B2674305
CAS No.: 114606-60-9
M. Wt: 197.234
InChI Key: JVZVUXBFNRPOAY-UHFFFAOYSA-N
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Description

2-Amino-2-(3,4-dimethoxyphenyl)ethanol is an organic compound with the molecular formula C10H15NO3. It is a derivative of phenethylamine and is characterized by the presence of two methoxy groups on the benzene ring and an amino group attached to the ethanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3,4-dimethoxyphenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phenethylamines .

Scientific Research Applications

2-Amino-2-(3,4-dimethoxyphenyl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving these targets, leading to various biological responses. Detailed studies are required to elucidate the specific pathways and molecular interactions involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(3,4-dimethoxyphenyl)ethanol is unique due to the presence of both amino and methoxy groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-2-(3,4-dimethoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-13-9-4-3-7(8(11)6-12)5-10(9)14-2/h3-5,8,12H,6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVZVUXBFNRPOAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CO)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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